2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Overview
Description
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a compound that features a unique structure combining an imidazole ring with an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an imidazole and aniline group allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methylimidazole with benzylamine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a benzylamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Both the imidazole and aniline groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .
Comparison with Similar Compounds
2-Methylimidazole: Shares the imidazole core but lacks the aniline group.
Benzylamine: Contains the aniline moiety but lacks the imidazole ring.
2-((1H-Imidazol-1-yl)methyl)aniline: Similar structure but without the methyl group on the imidazole ring.
Uniqueness: 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both an imidazole and aniline group, which allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Properties
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAMXDSRQGASLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602621 | |
Record name | 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-95-1 | |
Record name | 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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